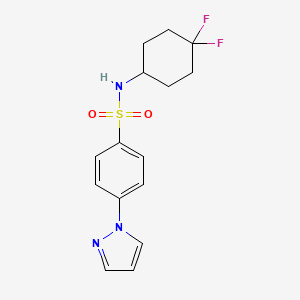
1-(cyclobutylmethyl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound typically includes its molecular formula, structure, and functional groups. These details provide a basic understanding of the compound’s chemical nature .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and more .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, reaction conditions, and mechanisms .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis Techniques and Structural Insights
Peptidotriazoles via Copper-Catalyzed Cycloadditions : The cycloaddition of azides to alkynes, catalyzed by copper(I), represents a crucial synthetic pathway to 1H-[1,2,3]-triazoles. This method has been applied to create peptidotriazoles on solid phases, showcasing compatibility with peptide synthesis and yielding high conversion and purity rates. The structural elucidation of these compounds provides foundational knowledge for understanding the chemical behavior and potential applications of 1,2,4-triazole derivatives (Tornøe, Christensen, & Meldal, 2002).
Crystal and Molecular Structures : Detailed analysis of triazole derivatives' crystal and molecular structures, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, has revealed significant delocalization of π-electron density within the triazole ring. This structural insight is crucial for understanding the chemical properties and reactivity of such compounds (Boechat et al., 2010).
Mechanochemical Evaluation of Triazoles : The study of 1,4- and 1,5-disubstituted 1,2,3-triazoles under mechanochemical conditions provided insights into molecular stability and reactivity. This research helps to understand the effects of regiochemical modifications on the mechanical properties of triazole-based polymers, offering implications for designing materials with tailored mechanical properties (Brantley et al., 2012).
Potential Applications
Biological Activities : Various 1,2,4-triazole derivatives have been synthesized and assessed for their biological activities, including antimicrobial and cytotoxic properties. Such studies highlight the potential of triazole compounds in developing new therapeutic agents with specific biological activities (Al-Soud, Al-Masoudi, & Ferwanah, 2003).
Material Science Applications : The synthesis and characterization of polymers containing 1,2,3-triazolyl units, facilitated by click chemistry, indicate the utility of triazole derivatives in creating materials with desirable properties such as good thermal stability and solubility. These materials have potential applications in various fields, including coatings and adhesives (Zhu et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(cyclobutylmethyl)-4-cyclopropyl-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-12-13(7-9-3-2-4-9)11(15)14(8)10-5-6-10/h9-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUVLMMEOJTLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)CC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

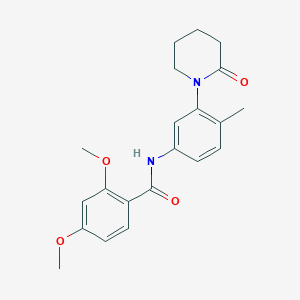
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2849717.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)
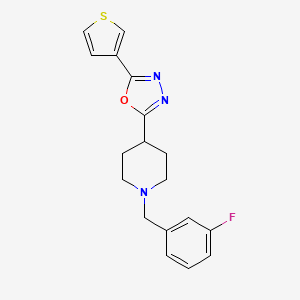
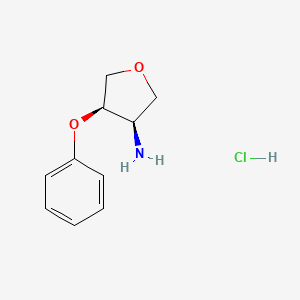

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)

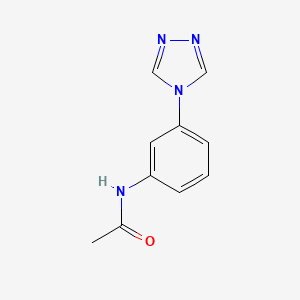
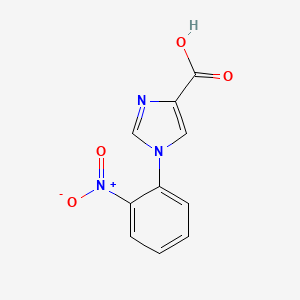
![N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2849735.png)
![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)
![N-[(2-Chlorophenyl)methyl]-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2849738.png)
